3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE
Description
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE is a carbazole derivative featuring a 9-ethyl substitution on the carbazole core and a complex 3-position substituent. The 3-position substituent comprises a piperidine ring linked via a methylene bridge to a 1-azepanyl group, creating a fused bicyclic amine structure. This molecular architecture confers unique steric, electronic, and binding properties. Carbazole derivatives are widely studied for applications in pharmaceuticals (e.g., kinase inhibitors, antipsychotics) and materials science (e.g., OLEDs, organic semiconductors) due to their aromaticity and tunable substituent effects .
Properties
IUPAC Name |
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-9-ethylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3/c1-2-29-25-10-6-5-9-23(25)24-19-21(11-12-26(24)29)20-27-17-13-22(14-18-27)28-15-7-3-4-8-16-28/h5-6,9-12,19,22H,2-4,7-8,13-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPBEDQVMRHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCCCCC4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multi-step organic synthesis. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized at the 3-position to introduce the piperidino group. The azepanyl group is subsequently introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the carbazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological activities, including potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Carbazole Derivatives
Key Observations:
Substituent Flexibility vs.
Electronic Effects: The hydrazone group in 9-ETHYL-3-(N-METHYL-N-PHENYLHYDRAZONOMETHYL)CARBAZOLE may exhibit tautomerism, altering electronic properties (e.g., absorption spectra) compared to the electron-donating amine substituents in the target compound.
Solubility and Stability: The 9-ethyl group in both derivatives improves solubility relative to unsubstituted carbazole, but the azepanyl-piperidino substituent may reduce crystallinity due to steric bulk.
Biological Activity
The compound 3-{[4-(1-azepanyl)piperidino]methyl}-9-ethyl-9H-carbazole belongs to a class of compounds known for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Research indicates that compounds containing a carbazole moiety often exhibit significant antitumor activity. For instance, derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde have shown selective inhibition of melanoma cell growth through the reactivation of the p53 pathway, leading to increased apoptosis in cancer cells while sparing normal cells .
Antitumor Activity
The antitumor properties of carbazole derivatives are attributed to their ability to:
- Induce apoptosis via caspase activation.
- Reactivate tumor suppressor pathways (e.g., p53).
- Inhibit cell proliferation in malignant cells.
Pharmacokinetics and ADMET Properties
A comprehensive analysis of the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) is crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest that:
- The compound has favorable blood-brain barrier (BBB) permeability.
- It exhibits low toxicity towards normal tissues while effectively targeting tumor cells.
Table 1 summarizes the ADMET properties observed in related carbazole compounds:
| Property | Value | Notes |
|---|---|---|
| BBB Permeability | High | Indicates potential for CNS activity |
| Plasma Protein Binding | Moderate | Affects distribution and efficacy |
| CYP Inhibition | Low | Minimal drug-drug interaction potential |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects on melanoma cells while having minimal impact on normal melanocytes.
- In Vivo Studies : Animal models demonstrated that treatment with carbazole derivatives led to reduced tumor growth rates without significant side effects, indicating a promising therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
